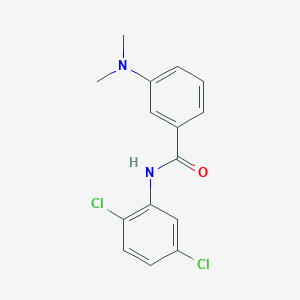

N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-14-9-11(16)6-7-13(14)17/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXMPCLQBQNJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide and Its Analogs

Original Synthesis Protocols for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide in Academic Settings

The fundamental approach to synthesizing this compound in academic research typically involves a two-step process. This begins with the activation of the carboxylic acid, followed by its reaction with the corresponding amine.

The first step is the conversion of 3-(dimethylamino)benzoic acid to its more reactive acid chloride derivative, 3-(dimethylamino)benzoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is often performed in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the conversion through the formation of a Vilsmeier reagent. researchgate.netrsc.org

The second step is the coupling of the resulting 3-(dimethylamino)benzoyl chloride with 2,5-dichloroaniline (B50420). This amidation reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2,5-dichloroaniline attacks the electrophilic carbonyl carbon of the acid chloride. A common method for this transformation is the Schotten-Baumann reaction, which is carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. uomustansiriyah.edu.iqslideshare.net

A general representation of this synthetic route is depicted below:

Scheme 1: General Synthesis of this compound

Step 1: Formation of 3-(dimethylamino)benzoyl chloride from 3-(dimethylamino)benzoic acid using thionyl chloride. Step 2: Amide coupling of 3-(dimethylamino)benzoyl chloride with 2,5-dichloroaniline to yield the final product.

The reaction conditions, including solvent, temperature, and reaction time, can be optimized to maximize the yield and purity of the final product.

Optimized and Convergent Synthetic Routes to this compound

While the classical two-step synthesis is reliable, research efforts have been directed towards more optimized and convergent synthetic routes to improve efficiency and yield.

One optimization involves the use of modern coupling reagents that allow for the direct formation of the amide bond from the carboxylic acid and the amine without the need to isolate the highly reactive acid chloride intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this one-pot synthesis.

A convergent synthetic approach would involve the preparation of the two key fragments, the substituted benzoic acid and the substituted aniline (B41778), through separate synthetic pathways, followed by their final coupling. This strategy is particularly advantageous for creating a diverse library of analogs, as various substituted benzoic acids and anilines can be synthesized and then combined.

| Parameter | Classical Two-Step Synthesis | Optimized One-Pot Synthesis |

| Starting Materials | 3-(dimethylamino)benzoic acid, thionyl chloride, 2,5-dichloroaniline | 3-(dimethylamino)benzoic acid, 2,5-dichloroaniline, coupling reagents (e.g., EDC/HOBt) |

| Intermediates | Isolation of 3-(dimethylamino)benzoyl chloride | No isolation of reactive intermediates |

| Reaction Conditions | Often requires anhydrous conditions for the first step | Generally milder conditions |

| Workup | May require quenching of excess thionyl chloride | Simpler workup procedures |

Green Chemistry Approaches in this compound Synthesis Research

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for amide bond formation. rsc.orgbohrium.com This includes the use of greener solvents, catalytic methods, and energy-efficient reaction conditions.

One area of focus is the replacement of traditional, often hazardous, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored for amide synthesis. rsc.orgacs.org Enzymatic methods, for instance, using Candida antarctica lipase (B570770) B, have been shown to be effective for amide bond formation in green solvents like cyclopentyl methyl ether. nih.gov

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. rasayanjournal.co.innih.gov The application of microwave irradiation to the synthesis of benzamides has been shown to accelerate the reaction, often leading to higher yields in a shorter time compared to conventional heating. arabjchem.orgresearchgate.netyoutube.com

Furthermore, the development of catalytic direct amidation methods that avoid the use of stoichiometric activating agents is a key goal in green chemistry. While not yet widely applied to this specific compound, research into catalytic amide bond formation is an active area.

| Green Chemistry Approach | Description | Potential Application to Target Synthesis |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. rsc.org | Using solvents like 2-MeTHF or CPME for the coupling reaction. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rasayanjournal.co.in | Reducing the reaction time for the amide coupling step. arabjchem.org |

| Enzymatic Catalysis | Use of enzymes to catalyze the amide bond formation. nih.gov | Direct coupling of 3-(dimethylamino)benzoic acid and 2,5-dichloroaniline using a lipase. |

| Flow Chemistry | Performing reactions in a continuous flow system for better control and efficiency. researchgate.netnih.govrsc.orgacs.orgamidetech.com | Continuous production of this compound. |

Parallel Synthesis Techniques for this compound Derivatives

Parallel synthesis is a powerful tool for rapidly generating libraries of related compounds for screening and structure-activity relationship (SAR) studies. acs.orguniroma1.it Both solid-phase and solution-phase parallel synthesis techniques can be applied to create a library of this compound derivatives.

In a solid-phase approach, either the benzoic acid or the aniline component can be attached to a solid support. nih.govnih.govmdpi.com For example, a resin-bound 2,5-dichloroaniline could be reacted with a variety of substituted 3-(dimethylamino)benzoyl chlorides in separate reaction vessels. After the reaction, the desired products are cleaved from the resin and purified.

Solution-phase parallel synthesis offers the advantage of easier reaction monitoring and scalability. acs.orgnih.govnih.govmdpi.org In this approach, a common intermediate is reacted with a library of building blocks in a multi-well plate format. For instance, 3-(dimethylamino)benzoyl chloride could be dispensed into an array of vials, each containing a different substituted dichloroaniline.

| Technique | Description | Application for Derivatives |

| Solid-Phase Synthesis | One reactant is immobilized on a solid support, facilitating purification. mdpi.com | A library of anilines can be reacted with 3-(dimethylamino)benzoyl chloride. |

| Solution-Phase Synthesis | Reactions are carried out in solution in a parallel format. acs.org | A library of substituted benzoyl chlorides can be reacted with 2,5-dichloroaniline. |

Stereoselective Synthesis Research of this compound Precursors

The target compound, this compound, is achiral. However, the introduction of chiral centers into either the benzoic acid or the aniline precursor would lead to chiral analogs. Stereoselective synthesis focuses on the preparation of single enantiomers of these chiral precursors.

For the aniline portion, chiral anilines can be synthesized through various methods, including the resolution of racemic mixtures or through asymmetric synthesis. mdpi.comnih.govacs.org For example, chiral stationary phase chromatography can be used to separate enantiomers of substituted anilines. mdpi.comnih.gov Asymmetric synthesis of chiral anilines can be achieved through methods such as the stereospecific coupling of boronic esters with aryl hydrazines. acs.org

Similarly, chiral benzoic acid derivatives can be prepared using asymmetric synthesis methodologies. nih.govnih.govuwindsor.caacs.orgresearchgate.net This could involve the use of chiral auxiliaries to direct the stereochemical outcome of a reaction or the use of chiral catalysts.

While there is no specific research on the stereoselective synthesis of precursors for this compound, the general principles of asymmetric synthesis can be applied to create chiral building blocks for the synthesis of its chiral analogs.

Computational and Theoretical Investigations of N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide

Quantum Chemical Calculations for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule at the electronic level. researchgate.netnih.govnih.gov For this compound, these calculations would provide a wealth of information regarding its geometry, stability, and spectroscopic properties.

Methodology: The standard approach involves geometry optimization using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.netnih.gov This process finds the lowest energy conformation of the molecule in the gas phase. Following optimization, frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its vibrational spectra (Infrared and Raman). researchgate.net

Expected Findings: The calculations would yield precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional structure. For instance, the planarity of the amide bond and the relative orientations of the two phenyl rings would be determined. A hypothetical table of key geometrical parameters is presented below.

Interactive Data Table: Predicted Geometrical Parameters for this compound

| Parameter | Atom Connection | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl Carbon - Oxygen | ~1.24 Å |

| C-N (Amide) | Carbonyl Carbon - Nitrogen | ~1.36 Å |

| N-C (Aryl) | Amide Nitrogen - C of dichlorophenyl | ~1.42 Å |

| C-Cl | C2 of phenyl - Chlorine | ~1.75 Å |

| C-Cl | C5 of phenyl - Chlorine | ~1.74 Å |

| **Bond Angles (°) ** | ||

| O=C-N | Carbonyl Group | ~122° |

| C-N-C | Amide Linker | ~125° |

| Dihedral Angles (°) | ||

| Ring A vs. Amide | dichlorophenyl ring vs. amide plane | ~30-50° |

| Ring B vs. Amide | dimethylaminophenyl ring vs. amide plane | ~20-40° |

Vibrational analysis would allow for the assignment of characteristic peaks in the theoretical IR and Raman spectra. Key vibrational modes would include the C=O stretch of the amide group (typically around 1680 cm⁻¹), the N-H stretch (if it were a secondary amide, but absent here), and various C-Cl and C-N stretching modes.

Molecular Dynamics Simulations of this compound in Model Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govdntb.gov.uamdpi.com For a potential drug candidate like this compound, MD simulations can provide critical insights into its dynamic behavior, stability, and interactions within a biological environment. researchgate.netnih.gov

Methodology: MD simulations would be set up using a classical force field (e.g., AMBER, GROMOS). The molecule would be placed in a simulation box, typically filled with water to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration. Finally, a production run (often lasting hundreds of nanoseconds) is performed, during which the trajectory of every atom is recorded.

Expected Findings: Analysis of the MD trajectory would reveal the compound's conformational flexibility and stability in solution. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time. A stable RMSD plot indicates that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, the terminal dimethylamino group and the phenyl rings would likely show higher fluctuations.

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with the surrounding solvent and which parts are exposed.

Hydrogen Bonding Analysis: To study the interactions between the compound and water molecules, which influences its solubility.

These simulations are crucial for understanding how the molecule might behave before it reaches a biological target. mdpi.comresearchgate.net

Conformational Analysis of this compound Using Computational Methods

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.govnsf.govacs.org

Methodology: A common technique is to perform a systematic scan of the potential energy surface by rotating the molecule around its key single bonds (dihedral angles). For this compound, the critical rotations would be around the C-N bond of the amide and the N-C(aryl) and C-C(aryl) bonds connecting the rings. DFT calculations would be used to determine the energy at each rotational step.

Expected Findings: The analysis would likely show that the amide bond itself is relatively rigid and planar, but significant rotational freedom exists for the two attached phenyl rings. nsf.goviucr.org The presence of bulky chlorine atoms at the ortho (position 2) and meta (position 5) positions on one ring would create steric hindrance, influencing its preferred orientation relative to the amide plane. The analysis would generate a potential energy map, highlighting the most energetically favorable dihedral angles and the energy cost of adopting other conformations. This information is vital for understanding which shape the molecule is likely to adopt when interacting with a biological target.

Electronic Structure Analysis of this compound

The electronic structure of a molecule governs its reactivity, polarity, and ability to participate in intermolecular interactions. Key aspects are often analyzed using data derived from quantum chemical calculations. nih.govnih.gov

Methodology: Using the results from the DFT calculations performed in section 3.1, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are visualized and their energies calculated. researchgate.netresearchgate.netnih.gov Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule.

Expected Findings:

HOMO-LUMO Analysis: The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. nih.govnih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich dimethylaminobenzamide ring, while the LUMO might be distributed over the electron-withdrawing dichlorophenyl ring and the amide carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map would show regions of negative potential (electron-rich, nucleophilic) in red and positive potential (electron-poor, electrophilic) in blue. Negative regions would be expected around the carbonyl oxygen and potentially the nitrogen of the dimethylamino group, making them sites for hydrogen bond acceptance. Positive regions would be expected around the amide hydrogen (if present) and other hydrogens.

Interactive Data Table: Predicted Electronic Properties for this compound

| Property | Predicted Value/Location | Significance |

| E(HOMO) | ~ -5.8 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| E(LUMO) | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| HOMO Localization | Dimethylaminophenyl ring | Region most susceptible to electrophilic attack. |

| LUMO Localization | Dichlorophenyl ring, Carbonyl C=O | Region most susceptible to nucleophilic attack. |

| Max Negative MEP | Carbonyl Oxygen | Primary site for hydrogen bond donation from a biological target. |

In Silico Prediction of this compound Interactions with Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.netmdpi.commdpi.comdergipark.org.tr It is a cornerstone of modern drug discovery.

Methodology: A hypothetical protein target would first be selected, based on the known activities of similar benzamide (B126) compounds (e.g., protein kinases, topoisomerases, or bacterial enzymes like DNA gyrase). researchgate.netdergipark.org.trtandfonline.com The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Both the ligand (our compound) and the protein are prepared by adding hydrogen atoms and assigning charges. A docking program (e.g., AutoDock, GOLD, or CDOCKER) is then used to place the ligand into the protein's active site in many different conformations, scoring each pose based on its binding energy. researchgate.net

Expected Findings: The docking results would provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. More importantly, it would reveal the specific binding mode. This includes identifying key intermolecular interactions such as:

Hydrogen Bonds: Likely between the amide carbonyl oxygen and donor residues in the protein's active site.

Hydrophobic Interactions: Between the phenyl rings and nonpolar residues of the protein.

Halogen Bonds: The chlorine atoms could potentially form favorable interactions with electron-rich atoms in the binding pocket.

These predictions can guide the design of more potent analogs by suggesting modifications that enhance these favorable interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Theoretical Models)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbrieflands.comunc.edumdpi.com

Methodology: To build a QSAR model, a dataset of structurally similar analogs of this compound would first be designed in silico. This would involve systematically varying substituents on the phenyl rings (e.g., changing the position or type of halogens, or modifying the amino group). For each analog, a set of molecular descriptors (numerical values representing steric, electronic, or topological properties) would be calculated. A hypothetical biological activity (e.g., IC₅₀) would be assigned for the purpose of model building. Using statistical methods like Multiple Linear Regression (MLR), a model is created that correlates the descriptors with the activity. brieflands.com

Expected Findings: A successful QSAR model would be an equation of the form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This model could then be used to predict the activity of new, unsynthesized analogs. The model's coefficients (c₁, c₂, etc.) would indicate which properties are most important for the desired activity. For example, the model might show that increased hydrophobicity on one ring enhances activity, while bulky groups on the other are detrimental. This provides a rational basis for designing more effective compounds. nih.govresearchgate.net

Virtual Screening Applications of this compound and Related Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jst.go.jpnih.gov The core structure, or scaffold, of this compound can serve as a starting point for such a search.

Methodology: There are two main approaches:

Ligand-Based Virtual Screening: This method uses the known active compound (our scaffold) as a template. Large compound databases (like Enamine REAL or ZINC) are searched for molecules with a similar 2D structure (fingerprints) or 3D shape and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). acs.orgnih.gov

Structure-Based Virtual Screening: This involves docking millions of compounds from a library into the active site of a target protein (as described in section 3.5) and ranking them based on their predicted binding scores.

Expected Findings: A virtual screening campaign would generate a list of "hits"—compounds from the library that are predicted to be active against the chosen target. This provides a manageable number of diverse compounds for subsequent experimental testing, dramatically accelerating the early stages of drug discovery. The hits may retain the core benzamide scaffold or represent entirely new chemical classes ("scaffold hopping") that mimic the key interactions of the original query molecule. jst.go.jpnih.gov

Mechanistic Research and Molecular Interactions of N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide Non Clinical Focus

Identification and Characterization of Putative Molecular Targets for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide In Vitro

No studies have been published that identify or characterize any molecular targets for this compound.

Enzyme Inhibition and Modulation Studies of this compound in Isolated Systems

There is no available data on the inhibitory or modulatory effects of this compound on any enzymes.

Receptor Binding Assays for this compound in Recombinant Systems

No receptor binding assays have been reported for this compound.

Elucidation of Signaling Pathway Modulation by this compound in Cell-Free Assays

There is no information on how this compound may modulate any signaling pathways.

Studies of this compound Interactions with Macromolecules In Vitro (e.g., Protein Binding)

No research has been conducted on the in vitro interactions of this compound with proteins or other macromolecules.

Research into the Mode of Action of this compound in Cellular Models (Non-Therapeutic)

The cellular mode of action for this compound remains uninvestigated.

Investigations into this compound's Effects on Specific Biological Processes in Non-Human Organism Models (Mechanistic Research)

There are no mechanistic studies of this compound in any non-human organisms.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies of N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide

Design and Synthesis of N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide Analogs for SAR Probing

The design and synthesis of analogs are fundamental to understanding the structure-activity relationships of a lead compound. This process typically involves the systematic modification of different parts of the molecule to assess the impact of these changes on its biological activity. For this compound, this would involve alterations to the three main structural components: the 2,5-dichlorophenyl ring, the central benzamide (B126) core, and the 3-(dimethylamino) moiety.

Table 1: Potential Analog Design Strategies for SAR Probing of this compound

| Molecular Scaffold Modification | Rationale for Modification | Potential Synthesis Approach |

| 2,5-Dichlorophenyl Ring | To probe the influence of the number, position, and nature of halogen substituents on activity. | Synthesis of analogs with different halogenation patterns (e.g., monochloro, trichloro, fluoro, bromo) or non-halogen substituents (e.g., methyl, methoxy). |

| Benzamide Linker | To evaluate the importance of the amide bond for biological activity. | Replacement of the amide with bioisosteres such as a sulfonamide, urea, or a reversed amide. |

| 3-(Dimethylamino) Benzoyl Ring | To investigate the role of the dimethylamino group's position and nature. | Synthesis of analogs with the dimethylamino group at the ortho- or para- positions, or replacement with other basic groups (e.g., diethylamino, piperidinyl, morpholinyl). |

General synthetic routes for benzamide derivatives often involve the coupling of a substituted benzoic acid or its activated form (e.g., an acyl chloride) with a corresponding aniline (B41778). However, specific synthetic protocols for generating a library of this compound analogs for the express purpose of SAR probing are not described in the current body of scientific literature.

Positional Scanning and Substituent Effect Studies on this compound Activity

Positional scanning is a systematic approach to explore the effect of substituent placement on a molecule's activity. For this compound, this would involve moving the dichloro substituents on the N-phenyl ring and the dimethylamino group on the benzoyl ring to all other possible positions. The resulting analogs would then be assayed to determine the optimal substitution pattern for biological activity.

Similarly, substituent effect studies would involve replacing the existing chloro and dimethylamino groups with a wide range of other chemical moieties to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity (hydrophilic vs. hydrophobic groups) on the compound's activity.

While these are standard medicinal chemistry practices, no published studies were found that have undertaken positional scanning or detailed substituent effect analyses specifically for the this compound scaffold.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the key pharmacophoric elements of this compound would involve a combination of computational modeling and experimental data from SAR studies. The likely key features would include:

Hydrogen bond donors and acceptors: The amide linkage contains both a hydrogen bond donor (N-H) and an acceptor (C=O).

Aromatic/hydrophobic regions: The two phenyl rings provide hydrophobic surfaces for potential interactions with a biological target.

Basic/ionizable group: The tertiary amine of the dimethylamino group is basic and would be protonated at physiological pH, potentially forming an ionic interaction.

Without a known biological target and a set of active and inactive analogs, the precise pharmacophore for this compound cannot be defined. General pharmacophore modeling studies on other benzamide derivatives have been conducted in different therapeutic areas, but these are not directly transferable to this specific compound without experimental validation.

Conformational Requirements for this compound's Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the two phenyl rings to the central amide linker.

Computational methods, such as molecular mechanics and quantum mechanics, are often employed to predict the low-energy conformations of a molecule. Experimental techniques like X-ray crystallography and NMR spectroscopy can provide information about the solid-state and solution-phase conformations, respectively. However, no specific conformational analysis studies for this compound have been reported in the literature. Therefore, the specific spatial arrangement of its pharmacophoric features required for molecular recognition remains unknown.

Impact of Structural Modifications on this compound's Target Engagement In Vitro

Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a cellular or biochemical environment. These studies often involve developing a series of analogs and measuring their binding affinity or functional activity in in vitro assays.

Table 2: Illustrative Data Table for In Vitro Target Engagement Studies

| Compound ID | Modification from Parent Compound | Target Binding Affinity (Ki, nM) | Functional Activity (IC50 or EC50, µM) |

| Parent Compound | This compound | Data not available | Data not available |

| Analog 1 | 3,5-dichlorophenyl | Data not available | Data not available |

| Analog 2 | 4-(dimethylamino) | Data not available | Data not available |

| Analog 3 | N-methyl-N-phenyl | Data not available | Data not available |

This table is for illustrative purposes only, as no specific in vitro target engagement data for this compound and its analogs has been found in the public domain.

The lack of a known biological target for this compound, coupled with the absence of published SAR studies, means that no data on the impact of its structural modifications on target engagement in vitro is currently available.

Advanced Analytical Methodologies for N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide in Research

Spectroscopic Characterization Techniques (Beyond Basic Identification) for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide

Beyond initial identification, advanced spectroscopic methods provide detailed insights into the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field ¹H and ¹³C NMR are fundamental for confirming the compound's covalent structure. For this compound, the ¹H NMR spectrum would feature distinct signals for the aromatic protons on both the dichlorophenyl and dimethylaminobenzoyl rings, with chemical shifts and coupling patterns influenced by the positions of the chloro, amino, and amide groups. The ¹³C NMR spectrum would similarly provide characteristic chemical shifts for all carbon atoms, including the carbonyl carbon of the amide and the methyl carbons of the dimethylamino group. nsmsi.irspectrabase.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm connectivity within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. The analysis of related benzamide (B126) structures reveals characteristic vibrational bands. researchgate.netorientjchem.orgmdpi.comresearchgate.net For the title compound, the spectrum would be expected to show strong absorption bands corresponding to the N-H stretch and C=O stretch of the amide group, C-N stretching of the dimethylamino group, and C-Cl stretching from the dichlorophenyl ring.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The aromatic rings and conjugated system in this compound would result in characteristic absorption maxima. In studies of similar compounds, absorption bands in the 200-400 nm range are attributed to π-π* transitions associated with the phenyl rings and n-π* transitions related to the amide and amino groups. researchgate.netnih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.5-8.0 ppm |

| Amide Proton (N-H) | Broad singlet, typically δ 8.0-9.5 ppm | |

| Dimethyl Protons (-N(CH₃)₂) | Singlet, approx. δ 2.9-3.1 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-170 ppm |

| Aromatic Carbons | δ 110-150 ppm | |

| Methyl Carbons (-N(CH₃)₂) | δ ~40 ppm | |

| FTIR | N-H Stretch (Amide) | ~3300 cm⁻¹ |

| C=O Stretch (Amide) | ~1650 cm⁻¹ | |

| C-N Stretch (Aromatic Amine) | ~1350-1250 cm⁻¹ | |

| C-Cl Stretch | ~800-600 cm⁻¹ | |

| UV-Vis | π-π* and n-π* transitions | Maxima expected in the 200-400 nm range |

Chromatographic Methods for Purification and Analysis of this compound in Research Matrices

High-performance liquid chromatography (HPLC) is the primary technique for the purification and analytical assessment of this compound. The choice of stationary and mobile phases is critical for achieving optimal separation.

Reversed-Phase HPLC (RP-HPLC) : This is a common method for purity analysis. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from impurities with different polarities.

Normal-Phase HPLC : For preparative purification or separation of isomers, normal-phase chromatography using a silica-based stationary phase can be employed. The mobile phase typically consists of non-polar solvents like hexane (B92381) or heptane (B126788) mixed with a more polar solvent such as isopropanol (B130326) or ethyl acetate. mdpi.com

Chiral Chromatography : If stereoisomers of this compound were to be synthesized or studied, chiral HPLC would be essential for their separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., cellulose tris(3,5-dichlorophenylcarbamate)), have demonstrated broad applicability for separating enantiomers of various compound classes, including benzamides. mdpi.comnih.govmdpi.com The selection of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving enantioselectivity. nih.gov

Table 2: Exemplary HPLC Methods for this compound

| Method | Stationary Phase | Mobile Phase Example | Application |

| Analytical RP-HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Gradient: Acetonitrile/Water with 0.1% Formic Acid | Purity determination, quantification |

| Preparative RP-HPLC | C18 (e.g., 10 µm) | Isocratic or gradient: Methanol/Water | Bulk purification |

| Normal-Phase HPLC | Silica Gel | Isocratic: Hexane/Isopropanol (e.g., 80:20 v/v) | Purification, isomer separation |

| Chiral HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Isocratic: Hexane/Isopropanol (e.g., 90:10 v/v) | Enantiomeric separation |

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. When coupled with liquid chromatography (LC-MS), it is invaluable for identifying metabolites in non-human research systems.

The electron ionization (EI) mass spectrum of a benzamide typically shows a prominent molecular ion peak. researchgate.net Fragmentation often occurs at the amide bond. For this compound (Molecular Weight: 308.18 g/mol ), key fragmentation pathways would likely involve:

Cleavage to form the [3-(dimethylamino)benzoyl]⁺ cation.

Cleavage to form the [2,5-dichloroaniline]⁺ radical cation.

Loss of the dimethylamino group from the benzoyl fragment. docbrown.info

In metabolic studies using non-human systems (e.g., liver microsomes), LC-MS/MS is the preferred technique. Samples are analyzed by comparing treated versus untreated controls to identify new peaks corresponding to potential metabolites. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), allows for the determination of the exact mass of metabolites, enabling the prediction of their elemental composition. mdpi.com Common metabolic transformations that could be identified include N-demethylation (mass loss of 14 Da), hydroxylation (mass gain of 16 Da), or oxidation of the aromatic rings.

Table 3: Predicted Mass Spectral Fragments of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula |

| 308/310/312 | [M]⁺ (Molecular Ion) | [C₁₅H₁₄Cl₂N₂O]⁺ |

| 162 | [2,5-dichloroaniline]⁺ | [C₆H₅Cl₂N]⁺ |

| 148 | [3-(dimethylamino)benzoyl]⁺ | [C₉H₁₀NO]⁺ |

| 104 | [3-(dimethylamino)phenyl]⁺ | [C₈H₁₀N]⁺ |

| 44 | [Dimethylamine]⁺ | [C₂H₆N]⁺ |

Note: Isotope peaks for chlorine (³⁵Cl/³⁷Cl) would lead to characteristic patterns for chlorine-containing fragments.

Crystallography and Structural Biology Approaches to this compound-Target Complexes

X-ray crystallography provides the definitive, three-dimensional atomic structure of a molecule. To determine the solid-state structure of this compound, single crystals would be grown from a suitable solvent and analyzed by X-ray diffraction. nih.gov The resulting data would reveal precise bond lengths, bond angles, and torsion angles. For related dichlorophenyl-containing sulfonamides and benzamides, crystallographic studies have detailed key structural features such as the dihedral angle between the two aromatic rings and intermolecular hydrogen bonding networks that dictate the crystal packing. nih.govresearchgate.net

In structural biology, co-crystallizing this compound with its biological target (e.g., an enzyme or receptor) is a critical step in understanding its mechanism of action. By solving the structure of the complex, researchers can visualize the precise binding mode of the compound in the active site. This information reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are responsible for binding affinity and selectivity. This structural insight is instrumental in guiding structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.

Table 4: Representative Crystallographic Data Parameters (Based on a Structurally Similar Compound researchgate.net)

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/n | Describes the symmetry elements of the crystal lattice. |

| Unit Cell Dimensions | a = 9.59 Å, b = 14.18 Å, c = 10.42 Å, β = 114.4° | The dimensions of the basic repeating unit of the crystal. |

| Dihedral Angle | ~60-75° | The angle between the planes of the two aromatic rings. |

| Key Interactions | N-H···O Hydrogen Bonds | Intermolecular hydrogen bonds that can form chains or sheets in the crystal lattice. |

Development of Assays for Quantifying this compound in Research Samples

Developing a robust and validated assay is essential for quantifying this compound in complex biological matrices such as cell lysates or animal tissues for research purposes. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.

The assay development process involves several key stages:

Sample Preparation : An efficient extraction method is required to isolate the analyte from the matrix and remove interfering substances. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography : An RP-HPLC method is developed to achieve sharp, symmetrical peaks with a short run time, separating the analyte from any endogenous matrix components.

Mass Spectrometry : The mass spectrometer is tuned to detect the analyte. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte.

Internal Standard : A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, is added to all samples and standards to correct for variations in sample processing and instrument response.

Validation : The method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity (calibration curve), accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. researchgate.net

Table 5: Key Parameters for a Quantitative LC-MS/MS Assay

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Mean value within ±15% of the nominal concentration (±20% at LOQ). |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed and minimized during method development. |

N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide As a Chemical Biology Probe and Tool

Application of N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide in Phenotypic Screening Research

Phenotypic screening, a cornerstone of drug discovery and chemical biology, involves the systematic testing of compounds to identify those that elicit a desired cellular or organismal phenotype. The utility of this compound in such research endeavors has been explored, although detailed public data is limited. The general principle involves exposing cells or organisms to the compound and monitoring for specific phenotypic changes. These changes can range from alterations in cell morphology and viability to more complex physiological responses.

The dichlorophenyl and dimethylamino benzamide (B126) moieties present in the molecule are common pharmacophores found in biologically active compounds, suggesting its potential to interact with various biological targets. In a typical phenotypic screen, a library of compounds, which could include this compound, would be screened for its ability to, for example, inhibit the growth of a particular cancer cell line, prevent biofilm formation in bacteria, or modulate a specific signaling pathway as observed through a reporter assay. The identification of a significant "hit" with this compound would then trigger further studies to determine its mechanism of action.

Use of this compound as a Molecular Probe for Biological Pathways

A molecular probe is a small molecule used to study biological systems. This compound, due to its chemical structure, has the potential to serve as a probe for various biological pathways. The electron-withdrawing nature of the dichlorophenyl group and the electron-donating dimethylamino group can influence its binding affinity and selectivity for specific protein targets.

For instance, benzamide derivatives are known to interact with a range of enzymes and receptors. If this compound is found to inhibit a particular enzyme or block a specific receptor, it can be used to elucidate the role of that target in a biological pathway. Researchers could apply the compound to cells or tissues and observe the downstream effects, thereby mapping out the functional consequences of inhibiting that specific molecular target. The value of such a probe lies in its ability to acutely and often reversibly perturb a biological system, allowing for a detailed investigation of dynamic cellular processes.

Development of this compound-Based Affinity Reagents

Affinity reagents are essential tools for isolating and identifying the binding partners of a small molecule. Once a biological activity is established for this compound, the next logical step is to develop affinity reagents to deorphanize its target. This typically involves chemically modifying the parent compound to incorporate a reactive group or a tag, while preserving its biological activity.

For example, a linker arm could be attached to a position on the benzamide scaffold that is not critical for its biological activity. This linker could then be appended with a biotin (B1667282) molecule for pulldown assays or a fluorescent dye for visualization experiments. The resulting affinity probe can be incubated with cell lysates, and the protein-probe complexes can be captured using streptavidin beads (in the case of a biotin tag). The captured proteins can then be identified by mass spectrometry, revealing the direct molecular targets of this compound.

This compound as a Scaffold for Rational Probe Design

The chemical structure of this compound can serve as a valuable starting point, or scaffold, for the rational design of more potent and selective chemical probes. By understanding the structure-activity relationship (SAR) of this compound, medicinal chemists can systematically modify its different components to optimize its properties.

For example, the substitution pattern on the dichlorophenyl ring can be altered to explore the impact of chlorine atom positioning on target affinity. Similarly, the dimethylamino group can be replaced with other amines or functional groups to modulate the compound's physicochemical properties, such as solubility and cell permeability. Computational modeling and docking studies can be employed to predict how these structural modifications will affect the binding of the molecule to its target protein. This iterative process of design, synthesis, and biological evaluation can lead to the development of highly optimized probes with improved characteristics for studying specific biological questions.

Table 1: Potential Modifications of the this compound Scaffold

| Scaffold Region | Potential Modifications | Desired Outcome |

| Dichlorophenyl Ring | Vary position and number of chloro substituents; introduce other halogens or electron-withdrawing/donating groups. | Improve binding affinity and selectivity. |

| Benzamide Linker | Alter amide bond geometry; replace with other linkers. | Modulate conformational flexibility and target engagement. |

| Dimethylamino Group | Substitute with other alkylamines, cyclic amines, or polar functional groups. | Enhance solubility, cell permeability, and target interactions. |

Contribution of this compound to Understanding Novel Biological Mechanisms

The ultimate goal of employing a chemical probe like this compound is to gain new insights into biology. By identifying a novel biological activity for this compound and subsequently elucidating its mechanism of action, researchers can uncover previously unknown regulatory mechanisms or identify new therapeutic targets.

For instance, if this compound is found to induce a specific cellular phenotype through a novel target, it can open up new avenues of research. The compound can be used to study the physiological and pathological roles of its target protein, potentially linking it to a disease state. Furthermore, the discovery of a new bioactive scaffold can inspire the development of a whole new class of therapeutic agents. The journey from an initial hit in a phenotypic screen to a well-characterized chemical probe that illuminates a new corner of biology is a testament to the power of chemical biology.

Future Directions and Emerging Research Avenues for N 2,5 Dichlorophenyl 3 Dimethylamino Benzamide

Exploration of Novel Target Classes for N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. For this compound, a key future direction is the systematic exploration of novel protein classes beyond its predicted targets. Given that many small molecule inhibitors exhibit polypharmacology, a comprehensive screening approach could unveil unexpected therapeutic opportunities. nih.gov

One promising area of investigation is the diverse family of protein kinases. With over 500 kinases in the human genome, many remain understudied. mdpi.com High-throughput screening of this compound against a broad panel of kinases could identify novel inhibitory activities. Furthermore, its potential as a modulator of ATP-binding cassette (ABC) transporters, such as ABCG2, which are implicated in multidrug resistance in cancer, warrants investigation. A recent study on a novel benzamide derivative, VKNG-2, demonstrated its ability to inhibit the ABCG2 transporter and restore the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com

Additionally, exploring its activity against epigenetic targets, such as histone deacetylases (HDACs), could be fruitful. Some benzamide derivatives have shown potent HDAC inhibitory activity. researchgate.netresearchgate.net Given the importance of epigenetics in various diseases, identifying such activity could significantly broaden the therapeutic potential of this compound. Other target classes of interest include G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Integration of this compound in Systems Biology Research

The advent of systems biology offers a powerful framework for understanding the complex biological effects of small molecules. Integrating this compound into systems-level investigations could provide a holistic view of its mechanism of action and potential off-target effects. This can be achieved through a combination of genomic, proteomic, and metabolomic approaches.

For instance, treating cell lines with this compound followed by transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns, offering clues about the pathways modulated by the compound. Similarly, proteomic studies using techniques like mass spectrometry can identify changes in protein expression and post-translational modifications, providing a more direct readout of the compound's effects.

Moreover, computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to predict potential binding partners and to understand the structural basis of these interactions. These computational predictions can then be experimentally validated, creating a feedback loop that refines our understanding of the compound's activity. Such an integrated approach is crucial for elucidating the intricate interplay between the compound and the cellular machinery. mdpi.com

Potential for this compound in Advanced Imaging Probes (Non-Clinical)

The development of molecular imaging probes is essential for non-invasively studying biological processes in real-time. The benzamide scaffold has been successfully utilized in the development of positron emission tomography (PET) imaging agents, particularly for malignant melanoma. koreascience.krnih.govacs.orgsigmaaldrich.com This precedent suggests that this compound could serve as a valuable scaffold for the creation of novel imaging probes.

To this end, the compound could be radiolabeled with isotopes such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). The resulting radiotracer could then be used in preclinical PET imaging studies to visualize and quantify the distribution of its biological target in vivo. This would not only provide valuable information about the compound's pharmacokinetic and pharmacodynamic properties but also aid in target validation and drug development.

The development of such a probe would require synthetic modifications to incorporate the radioisotope without significantly altering the compound's binding affinity and selectivity. The feasibility of this approach is supported by the successful development of other benzamide-based PET probes. researchgate.net

Collaborative Research Initiatives on this compound and Its Analogs

Advancing the understanding of a novel chemical entity like this compound can be significantly accelerated through collaborative research initiatives. The complexity and interdisciplinary nature of modern drug discovery necessitate the pooling of resources and expertise from academia, industry, and government. researchgate.net

Establishing a consortium focused on the development and characterization of this compound and its analogs could foster an open-science environment. thesgc.org Such a consortium could facilitate the sharing of data, reagents, and expertise, thereby avoiding duplication of effort and accelerating progress. Organizations like the Structural Genomics Consortium (SGC) have successfully pioneered this model for the development of chemical probes. youtube.com

A collaborative framework could also leverage the power of crowdsourcing and citizen science to tackle specific research questions. For example, distributed computing projects could be used to perform large-scale molecular docking simulations to identify potential off-targets.

Unexplored Chemical Modifications and Their Theoretical Implications for this compound

The chemical structure of this compound offers numerous avenues for modification to enhance its potency, selectivity, and pharmacokinetic properties. Theoretical and computational studies can play a crucial role in guiding these synthetic efforts by predicting the impact of structural changes on the compound's behavior. nih.govnih.govoup.com

One area of exploration is the modification of the dichlorophenyl ring. The position and nature of the halogen substituents can significantly influence binding affinity and metabolic stability. For instance, replacing chlorine with fluorine may alter the electronic properties and bioavailability of the compound. acs.org Computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model these changes and predict their effects. nih.gov

Another avenue is the modification of the dimethylamino group. Altering the size and basicity of this group could impact the compound's solubility and interactions with its target. Furthermore, exploring different linkers between the two aromatic rings could lead to the discovery of analogs with improved conformational properties. Conformational analysis using molecular mechanics and ab initio calculations can provide valuable insights into the preferred spatial arrangement of the molecule. nih.gov

Opportunities for this compound in Academic Drug Discovery Training and Methodological Development

The study of this compound and its analogs can serve as an excellent platform for training the next generation of medicinal chemists and chemical biologists in academic settings. unc.edu The synthesis, purification, and characterization of these compounds provide hands-on experience in fundamental laboratory techniques. nanobioletters.comnih.govmdpi.commdpi.com

Moreover, the process of scaffold-based drug design, starting from a known chemical entity and systematically modifying its structure to improve its properties, is a core concept in medicinal chemistry. biosolveit.de This compound can be used as a case study to teach students about structure-activity relationships, lead optimization, and the use of computational tools in drug design.

Q & A

Q. What are the standard protocols for synthesizing N-(2,5-dichlorophenyl)-3-(dimethylamino)benzamide, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines. For example, a modified Schotten-Baumann reaction using acetonitrile/water solvent systems with carbodiimide coupling agents (e.g., EDC·HCl) can yield the target compound. Post-synthesis, purification via crystallization (e.g., methanol:water mixtures) is essential. Analytical confirmation requires H/C NMR to verify substituent positions and IR spectroscopy to confirm amide bond formation (C=O stretch at ~1650–1680 cm). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. How should researchers safely handle and dispose of this compound during laboratory experiments?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste facilities. Neutralization protocols (e.g., alkaline hydrolysis) may be applied under controlled conditions. Safety data sheets (SDS) for analogous chlorinated benzamides recommend H303+H313+H333 hazard codes and P264+P280+P305+P351+P338+P337+P313 protective measures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets such as opioid receptors?

- Methodological Answer : Use competitive radioligand binding assays with H-labeled agonists/antagonists (e.g., DAMGO for μ-opioid receptors). Prepare cell membranes expressing cloned receptors (HEK293 or CHO cells) and measure displacement curves to determine IC values. Validate results with functional assays (e.g., cAMP inhibition or GTPγS binding). Structural analogs like U-47700 (Table 2, ) suggest prioritizing μ-opioid receptor (MOR) studies due to dichlorophenyl motifs enhancing receptor affinity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?

- Methodological Answer : Re-evaluate docking parameters (e.g., solvent models, protonation states) using molecular dynamics simulations. Cross-validate with experimental techniques like isothermal titration calorimetry (ITC) to measure binding thermodynamics. If discrepancies persist, synthesize derivatives with modified substituents (e.g., replacing dimethylamino with piperidine) to test SAR hypotheses. Crystallographic data from SHELXL-refined structures ( ) can resolve conformational mismatches .

Q. What methodologies are recommended for determining the crystal structure of this compound, and how can SHELX programs be applied?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/chloroform. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXS/SHELXD for structure solution. Refine using SHELXL with anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions via ORTEP-3 ( ) visualizations. For twinned crystals, employ TWIN/BASF commands in SHELXL .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., DMAP vs. HOBt) to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If N-acylation byproducts dominate, reduce reaction temperature (0–5°C) or use excess amine. For purification, employ column chromatography (silica gel, gradient elution) followed by recrystallization. reports 75% yield optimization via stoichiometric control and extended stirring times (72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.